(R)-2-((Benzyloxy)methyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(phenylmethoxymethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)9-14-10-12-8-13-6-7-15-12/h1-5,12-13H,6-10H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMONFJPVVMPUTF-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275611 | |
| Record name | (2R)-2-[(Phenylmethoxy)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135065-70-2 | |
| Record name | (2R)-2-[(Phenylmethoxy)methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135065-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(Phenylmethoxy)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility profile of benzyl-protected chiral morpholines
Technical Guide: Solubility Profile & Purification Logic for -Benzyl Chiral Morpholines
Executive Summary
1While the free base forms are typically viscous oils or low-melting solids with high solubility in chlorinated and aromatic solvents, their salt forms (HCl, oxalate, tartrate) exhibit distinct crystalline lattices amenable to recrystallization. This guide provides the solubility data and decision-making frameworks required to manipulate these phases effectively.
Physicochemical Basis of Solubility
To predict solubility, one must analyze the competing forces within the molecule:
-
The Lipophilic Driver (
-Benzyl): The benzyl group adds significant hydrophobicity (approx.[1] relative to free morpholine). This dominates the interaction with non-polar solvents, making the free base miscible with Toluene and Dichloromethane (DCM). -
The Polar Anchor (Ether Oxygen): The O-atom at position 4 acts as a hydrogen bond acceptor. While insufficient to solubilize the benzylated molecule in water, it creates specific affinity for protic solvents like alcohols, often leading to "oiling out" rather than crystallization in mixed solvent systems.[1]
-
Chirality & Lattice Energy:
-
Racemates: Often pack more efficiently than pure enantiomers, leading to lower solubility (higher melting points).[1]
-
Enantiomers: Pure enantiomers of
-benzyl morpholines frequently exist as oils due to frustrated crystal packing caused by the flexible benzyl arm.[1] Salt formation is almost mandatory for crystallization.
-
Computed Properties (Representative)
| Property | Value Range | Implication |
| LogP (Octanol/Water) | 1.6 – 2.8 | Highly lipophilic; partitions >99% into organic layer at pH > 8. |
| pKa (Conjugate Acid) | 6.6 – 7.4 | Weaker base than alkyl morpholines due to inductive effect of benzyl; requires strong acids (HCl, MsOH) for complete protonation.[1] |
| H-Bond Donors | 0 | No self-association; low lattice energy in free base form.[1] |
Solubility Profile Matrix
The following data summarizes the solubility behavior of generic 2- or 3-substituted
Table 1: Solvent Interaction Profile
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Operational Note |
| Chlorinated | Dichloromethane (DCM) | Excellent (>500 mg/mL) | Good | Preferred solvent for extraction and loading silica columns. |
| Chloroform | Excellent | Moderate | Useful for NMR; avoid for storage due to potential HCl generation.[1] | |
| Esters | Ethyl Acetate (EtOAc) | Good | Poor (<5 mg/mL) | Critical Antisolvent: Use to precipitate salts from ethanolic solutions.[1] |
| Aromatic | Toluene | Excellent | Insoluble | Ideal for azeotropic drying of the free base.[1] |
| Protic | Methanol / Ethanol | Good | Excellent | Primary solvents for recrystallization of salts.[1] |
| Water | Insoluble (<0.1 mg/mL) | Excellent (>100 mg/mL) | Basis for Acid/Base extractive purification.[1] | |
| Ethers | THF | Excellent | Moderate | Good reaction solvent; poor for crystallization.[1] |
| Diethyl Ether / MTBE | Moderate | Insoluble | Best antisolvents to crash out products as oils or solids.[1] |
Purification Strategies & Protocols
Strategy A: The "pH-Switch" Extraction
Best for: Removing non-basic impurities (benzyl bromide residues, neutral side products).
Since the
Protocol:
-
Dissolution: Dissolve crude reaction mixture in EtOAc or DCM.
-
Acid Extraction: Extract with 1M HCl (3x).
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc (removes trapped neutrals).[1]
-
Basification: Cool the aqueous layer to 0°C. Adjust pH to >10 using 4M NaOH or
.-
Observation: The solution will turn cloudy as the free base "oils out."
-
-
Recovery: Extract the turbid aqueous mixture with DCM (3x). Dry over
and concentrate.
Strategy B: Salt-Induced Crystallization
Best for: Isolating enantiopure solids from oily free bases.
Most chiral
Protocol:
-
Solvent Choice: Dissolve the oily free base in a minimum volume of absolute Ethanol or Isopropanol.[1]
-
Acid Addition: Add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 4M HCl in Dioxane) dropwise at 0°C.
-
Warning: Do not use aqueous HCl, as water acts as a solvent for the salt.[1]
-
-
Antisolvent Addition: Slowly add Diethyl Ether or Hexanes with vigorous stirring until persistent turbidity is observed.
-
Aging: Allow the mixture to stand at -20°C overnight.
-
Filtration: Collect crystals under inert atmosphere (hygroscopic risk).
Decision Logic Visualizations
Figure 1: Purification Workflow Decision Tree
This diagram illustrates the logic flow for purifying crude reaction mixtures based on the physical state and impurity profile.[1]
Caption: Workflow for selecting between direct recrystallization, extractive workup, or salt formation based on the physical state of the crude isolate.
Figure 2: Solubility Testing Protocol (The "Shake-Flask" Modification)
A standardized method to determine the precise solubility limit for your specific derivative.
Caption: Step-by-step logic for qualitatively determining solubility and identifying potential recrystallization solvents.
Critical Application Notes
Chiral Resolution via Diastereomeric Salts
If the
-
Reagent: Use L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]
-
Principle: The
-morpholine -tartrate salt will have a different crystal lattice energy (and solubility) than the -morpholine -tartrate salt. -
Solvent System: Typically Acetone or Ethanol/Water (9:1).[1] One diastereomer will crystallize, leaving the other in the mother liquor.
Stability in Solution
-
Chlorinated Solvents:
-Benzyl morpholines are generally stable in DCM.[1] However, prolonged storage in Chloroform is discouraged due to the potential formation of phosgene/HCl traces which can form unwanted salts.[1] -
Oxidation: The benzylic position is susceptible to oxidation to the
-oxide or benzaldehyde (dealkylation) if exposed to strong oxidants or radical initiators in solution.
References
-
Vertex Pharmaceuticals. (2012).[1] A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.[1][4] National Institutes of Health (PMC).[1] Link
-
Organic Process Research & Development. (2010). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate.[5] ACS Publications.[1] Link
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[1] Mettler Toledo Technical Resources.[1] Link
-
PubChem. (2025).[1][6] 4-Benzylmorpholine Compound Summary (CID 249546).[1] National Center for Biotechnology Information.[1] Link
-
Chinese Journal of Organic Chemistry. (2019). Progress of N-Benzyl Removal.[1] CCS Publishing.[1] Link
Sources
- 1. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of Chiral Morpholine Ethers: A Guide to Safety and Best Practices
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties and potent biological activity in drug candidates.[1] As derivatives like chiral morpholine ethers become increasingly prevalent in discovery and development pipelines, a comprehensive understanding of their safe handling, storage, and disposal is paramount.[2][3] This guide moves beyond a simple recitation of safety data, offering a framework of scientific integrity and field-proven insights to ensure that these valuable compounds can be utilized with the highest degree of safety and efficacy.
Section 1: Hazard Landscape of Chiral Morpholine Ethers
While a specific Safety Data Sheet (SDS) for every conceivable chiral morpholine ether is not available, a robust hazard profile can be constructed by analyzing the parent morpholine heterocycle and the ether functional group. This composite understanding is critical for a proactive risk assessment.
The morpholine component introduces significant health hazards. It is a corrosive liquid that can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract upon contact.[4][5] It is classified as toxic through both skin absorption and inhalation.[4][6][7] The US Occupational Safety and Health Administration (OSHA) classifies anhydrous morpholine as toxic by absorption and inhalation, corrosive, and flammable.[4]
The ether functionality introduces two primary risks: high flammability and, most critically, the potential for peroxide formation.[8][9] Ethers, when exposed to air and light, can form explosive peroxide crystals over time.[8][9] This is a notorious and often underestimated laboratory hazard that requires diligent management.
Synthesized Hazard Profile
The combined hazards necessitate a stringent approach to handling. The table below summarizes the key quantitative and qualitative data synthesized from representative SDS and safety documents.
| Hazard Category | Description | Key OSHA/NIOSH Exposure Limits (Morpholine) | Preventative Measures |
| Flammability | Flammable liquid and vapor. Vapors are heavier than air and can travel to an ignition source.[10] Classified as a Category 3 Flammable Liquid.[7][11] | OSHA PEL: 20 ppm (8-hour TWA)[10] | Store in grounded, bonded containers in a flammables cabinet.[8][12] Use non-sparking tools and explosion-proof equipment.[6][8] |
| Corrosivity | Causes severe skin burns and eye damage.[6][13][14] Direct contact can lead to permanent injury, including blindness.[4] | NIOSH REL: 20 ppm (10-hour TWA), 30 ppm (15-min STEL)[10] | Wear appropriate PPE: chemical-resistant gloves (e.g., butyl rubber), splash goggles/face shield, and a flame-resistant lab coat.[8][15] |
| Acute Toxicity | Toxic if inhaled or in contact with skin; harmful if swallowed.[6][7][11] Can cause irritation to the nose, throat, and lungs, potentially leading to pulmonary edema.[4][5] | N/A | All handling must be performed in a certified chemical fume hood to minimize inhalation exposure.[9] |
| Peroxide Formation | Ethers can form explosive peroxides upon exposure to air and light.[8][9] The presence of crystals indicates a severe explosion hazard. | N/A | Date containers upon receipt and opening.[9] Store away from light and heat.[8] Test for peroxides before use, especially if the container is old or has been opened. |
| Organ Toxicity | Repeated or prolonged exposure may cause damage to the respiratory tract, liver, and kidneys.[4][10] | N/A | Minimize exposure quantity and duration. Adhere strictly to engineering controls and PPE requirements. |
Section 2: The Self-Validating Protocol: From Storage to Reaction
A protocol is only trustworthy if its steps inherently validate a safe state. The following sections detail workflows designed to be self-correcting, ensuring that safety checks are integrated into the scientific process.
Engineering Controls: The Primary Barrier
The first line of defense is always engineering controls, which remove the hazard at the source.
-
Chemical Fume Hood: All manipulations of chiral morpholine ethers—from weighing and transferring to setting up reactions—must be conducted inside a properly functioning chemical fume hood.[9] This is non-negotiable. The hood contains vapors, protecting the researcher from inhalation, and the sash provides a physical barrier against splashes or reactions.
-
Ventilation: The laboratory must have adequate general ventilation to handle any fugitive emissions. Ensure that ventilation systems are regularly inspected and maintained.
-
Safety Equipment: The work area must have immediate access to an emergency eyewash station, a safety shower, and a fire extinguisher suitable for chemical fires (e.g., dry chemical or CO2).[8][16] Know their locations and how to operate them before you begin work.[16][17]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not prevent an accident, but it can prevent an injury. The choice of PPE must be deliberate and based on the specific hazards.
-
Eye Protection: Chemical splash goggles are mandatory.[15] Regular prescription glasses are not sufficient.[15] When there is a significant risk of splashing, a full-face shield should be worn over the goggles.
-
Hand Protection: Select gloves specifically resistant to both morpholine and common organic solvents. Butyl rubber or nitrile gloves are often recommended, but always consult a glove compatibility chart. Ether can permeate nitrile gloves in approximately 15 minutes, so work should be planned in short intervals with frequent glove changes.[9] Never wear compromised gloves and wash hands thoroughly after removal.[15][16]
-
Protective Clothing: A flame-resistant or 100% cotton lab coat is required.[15] It should be fully buttoned. Wear long pants and closed-toe shoes made of a non-porous material to protect the lower body.[15][17]
Detailed Experimental Protocol: Safe Transfer of a Chiral Morpholine Ether
This protocol exemplifies the integration of safety and procedure. The causality behind each step is explained to foster a deeper understanding of the "why."
Objective: To safely transfer 5 mL of a chiral morpholine ether from its Sure/Seal™ storage bottle to a reaction flask under an inert atmosphere.
Methodology:
-
Preparation:
-
Don all required PPE (goggles, face shield, lab coat, appropriate gloves).
-
Ensure the chemical fume hood sash is at the proper working height.
-
Gather all necessary glassware (oven-dried reaction flask with a septum, syringe, needle) and equipment (stir plate, nitrogen line).
-
Ground the metal container of the ether to prevent static discharge, a potential ignition source.[7][8]
-
-
Inert Atmosphere Purge:
-
Causality: This step is crucial to prevent the introduction of atmospheric oxygen and moisture, which can both quench sensitive reagents and contribute to peroxide formation in the ether.
-
Assemble the reaction flask and flush it with an inert gas (e.g., nitrogen or argon) for several minutes.
-
-
Chemical Retrieval:
-
Causality: A syringe transfer through a septum minimizes the exposure of the bulk chemical to the atmosphere.
-
Retrieve the ether bottle from the flammables storage cabinet. Check the date on the bottle to ensure it is within its safe usage period.
-
Visually inspect the bottle for any signs of crystallization (peroxides). If crystals are observed, do not touch the bottle. Evacuate the area and contact safety personnel immediately. [9]
-
Place the bottle in the fume hood.
-
Using a clean, dry syringe and needle, puncture the septum of the Sure/Seal™ bottle.
-
Slowly draw the required volume of liquid into the syringe.
-
-
Transfer and Reaction Setup:
-
Carefully transfer the needle from the storage bottle to the septum of the reaction flask.
-
Slowly dispense the ether into the reaction flask.
-
Remove the syringe and needle.
-
Immediately quench any residual chemical in the syringe with a suitable solvent (e.g., isopropanol) in a separate beaker within the fume hood.
-
-
Cleanup and Storage:
Section 3: Visualization of Safety Workflows
Visual diagrams are powerful tools for reinforcing complex procedures and logical relationships. The following diagrams, rendered in DOT language, outline critical safety workflows.
Risk Assessment and Mitigation Workflow
This diagram illustrates the logical flow from initial compound identification through to the implementation of comprehensive safety measures.
Caption: Workflow for assessing and mitigating risks associated with chiral morpholine ethers.
Peroxide Management Lifecycle for Ethers
This diagram visualizes the critical lifecycle for managing the risk of explosive peroxide formation in ether solvents.
Caption: Lifecycle for the safe management and disposal of peroxide-forming ethers.
Section 4: Emergency Preparedness and Disposal
Even with the best protocols, accidents can happen. Being prepared is a critical component of laboratory safety.
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] For eyes, use an eyewash station, holding the eyelids open.[8] Remove contaminated clothing while flushing. Seek immediate medical attention for any exposure.[4][10]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
-
Spills: For small spills within a fume hood, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite). For larger spills, evacuate the lab, alert others, and contact the institutional emergency response team.
-
Fire: For small fires, use a CO2 or dry chemical extinguisher. Do not use water, as it may be ineffective on flammable liquids.[18] For larger fires, activate the fire alarm and evacuate.
-
Waste Disposal: All waste containing chiral morpholine ethers, including contaminated absorbents and empty containers, must be disposed of as hazardous waste.[19] Never pour these chemicals down the drain.[19] Follow all institutional and local regulations for hazardous waste disposal.
References
-
Blobaum, A. L., et al. (2018). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
International Programme on Chemical Safety (1995). Morpholine (HSG 92). Inchem.org. Available at: [Link]
-
New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Diethyl Ether. Available at: [Link]
-
Eagle Manufacturing. How to Handle and Store Ethyl Ether. Justrite. Available at: [Link]
-
Ye, Z., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]
-
U.S. Chemical Safety Board (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Available at: [Link]
-
Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
-
Solvents & Petroleum Service, Inc. Safety Data Sheet: Morpholine. Available at: [Link]
-
University of Geneva (2025). New class of chiral molecules offers strong stability for drug development. Medical Research Laboratory Meeting. Available at: [Link]
-
Reddy, B. G., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Omega. Available at: [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Available at: [Link]
-
University of Wisconsin-Madison EHS. Use of Ether. Available at: [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]
-
National Institutes of Health (NIH). Safe Laboratory Practices & Procedures. Available at: [Link]
-
EPFL. Safety in the laboratory. Available at: [Link]
-
New Jersey Department of Health (2007). Hazardous Substance Fact Sheet: Morpholine. Available at: [Link]
-
Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]
-
Lab Manager (2024). Lab Safety Rules and Guidelines. Available at: [Link]
-
Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]
-
Jackson State Community College. SAFETY AND LABORATORY RULES for ORGANIC CHEMISTRY LABORATORIES. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). Ethyl ether - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
-
Thames River Chemical Corp. (2020). Morpholine - SAFETY DATA SHEET. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. Available at: [Link]
-
The Lab Depot, Inc. (2014). Morpholine Safety Data Sheet. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Morpholine (HSG 92, 1995) [inchem.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. solventsandpetroleum.com [solventsandpetroleum.com]
- 7. trc-corp.com [trc-corp.com]
- 8. nj.gov [nj.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. nj.gov [nj.gov]
- 11. chemos.de [chemos.de]
- 12. eagle.justrite.com [eagle.justrite.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. csub.edu [csub.edu]
- 16. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 17. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 18. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. ishn.com [ishn.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Functionalized Morpholines from (R)-2-((Benzyloxy)methyl)morpholine
Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery
The morpholine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.[1][2] Its presence often leads to improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The inherent chirality of substituted morpholines adds another layer of complexity and potential for exquisitely selective interactions with biological targets.[3] (R)-2-((benzyloxy)methyl)morpholine is a commercially available, enantiomerically pure building block that serves as an excellent starting point for the synthesis of a diverse array of functionalized morpholine derivatives. This guide provides detailed protocols and expert insights into the key synthetic transformations for the N-functionalization, C3-functionalization, and deprotection of this versatile chiral synthon, enabling researchers and drug development professionals to accelerate their discovery programs.
Strategic Overview: Pathways to Morpholine Diversification
The functionalization of (R)-2-((benzyloxy)methyl)morpholine can be strategically approached through three primary avenues: modification at the nitrogen atom (N-functionalization), substitution on the carbon framework (C-functionalization), and deprotection of the benzyl ether to unmask a primary alcohol for further elaboration. The choice of strategy is dictated by the desired final structure and the overall synthetic plan.
Caption: Synthetic strategies for functionalizing (R)-2-((benzyloxy)methyl)morpholine.
Part 1: N-Functionalization of the Morpholine Ring
The secondary amine of the morpholine ring is a readily accessible handle for introducing a wide variety of substituents. Common strategies include N-alkylation, N-arylation, and N-acylation.
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[4][5][6][7] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the morpholine with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its selectivity for iminium ions over carbonyls.[4]
Protocol 1: N-Alkylation of (R)-2-((Benzyloxy)methyl)morpholine with Isovaleraldehyde
Caption: Workflow for N-alkylation via reductive amination.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (R)-2-((Benzyloxy)methyl)morpholine | 207.27 | 1.0 g | 4.83 |
| Isovaleraldehyde | 86.13 | 0.50 g | 5.80 |
| Sodium triacetoxyborohydride | 211.94 | 1.53 g | 7.24 |
| Dichloromethane (DCM) | - | 20 mL | - |
| Acetic Acid | 60.05 | 1 drop | - |
Procedure:
-
To a stirred solution of (R)-2-((benzyloxy)methyl)morpholine (1.0 g, 4.83 mmol) in dichloromethane (20 mL) at room temperature, add isovaleraldehyde (0.50 g, 5.80 mmol) followed by a catalytic amount of glacial acetic acid (1 drop).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.53 g, 7.24 mmol) portion-wise over 10 minutes. The addition may cause slight effervescence.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated morpholine.
Rationale: The use of a slight excess of the aldehyde and reducing agent ensures complete consumption of the starting morpholine. Acetic acid catalyzes the formation of the iminium ion. The mild conditions of this reaction are compatible with the benzyl ether protecting group.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][8][9] This method allows for the coupling of a wide range of aryl halides and pseudohalides with amines, including morpholines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.
Protocol 2: N-Arylation of (R)-2-((Benzyloxy)methyl)morpholine with 4-Bromotoluene
Caption: Workflow for N-arylation via Buchwald-Hartwig amination.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (R)-2-((Benzyloxy)methyl)morpholine | 207.27 | 1.0 g | 4.83 |
| 4-Bromotoluene | 171.04 | 0.99 g | 5.80 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 44 mg | 0.048 |
| XPhos | 476.65 | 92 mg | 0.193 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.65 g | 6.76 |
| Toluene (anhydrous) | - | 20 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (44 mg, 0.048 mmol), XPhos (92 mg, 0.193 mmol), and sodium tert-butoxide (0.65 g, 6.76 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL), followed by (R)-2-((benzyloxy)methyl)morpholine (1.0 g, 4.83 mmol) and 4-bromotoluene (0.99 g, 5.80 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Wash the combined filtrate with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-arylated morpholine.
Rationale: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the catalytic cycle of the Buchwald-Hartwig amination, especially with less reactive aryl bromides. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine.
Part 2: C3-Functionalization of the Morpholine Ring
Introducing substituents at the C3 position of the morpholine ring significantly expands the accessible chemical space. A common strategy involves the N-protection of the morpholine, followed by diastereoselective deprotonation at C3 and subsequent reaction with an electrophile.
N-Protection of (R)-2-((Benzyloxy)methyl)morpholine
Prior to C3-functionalization, the morpholine nitrogen must be protected to prevent its reaction with the organolithium base and to direct the deprotonation to the adjacent carbon. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it can be readily introduced and later removed under acidic conditions.
Protocol 3: N-Boc Protection
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (R)-2-((Benzyloxy)methyl)morpholine | 207.27 | 1.0 g | 4.83 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.16 g | 5.31 |
| Triethylamine (TEA) | 101.19 | 0.73 mL | 5.31 |
| Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
Dissolve (R)-2-((benzyloxy)methyl)morpholine (1.0 g, 4.83 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Add triethylamine (0.73 mL, 5.31 mmol) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.16 g, 5.31 mmol) in dichloromethane (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected morpholine, which is often pure enough for the next step.
Diastereoselective C3-Lithiation and Alkylation
With the nitrogen protected, the C3 position can be deprotonated using a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting lithiated species can then be trapped with an electrophile. The stereochemical outcome of this reaction is often influenced by the existing stereocenter at C2.
Protocol 4: C3-Methylation of N-Boc-(R)-2-((Benzyloxy)methyl)morpholine
Sources
- 1. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 3. scispace.com [scispace.com]
- 4. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-((Benzyloxy)methyl)morpholine
Welcome to the technical support center for the synthesis of (R)-2-((Benzyloxy)methyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and offer detailed protocols to improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before or during your synthesis.
Q1: What are the most common synthetic strategies for preparing (R)-2-((Benzyloxy)methyl)morpholine?
There are several viable synthetic routes, with the choice often depending on the availability of starting materials, scalability, and desired stereochemical purity. The most prevalent strategies start from a chiral precursor to install the (R)-stereocenter. Key approaches include:
-
Cyclization of a Chiral Amino Alcohol: This is a very common and reliable method. It typically involves the N-alkylation of a chiral 2-amino alcohol derivative with a two-carbon electrophile containing a leaving group (e.g., 2-bromoethanol or chloroacetyl chloride), followed by an intramolecular cyclization. The chiral amino alcohol precursor, (R)-3-(benzyloxy)-1-aminopropan-2-ol, is the key starting material.
-
Reductive Amination Strategies: Intramolecular reductive amination can be a powerful one-pot method for forming the morpholine ring.[1][2] This involves an amino aldehyde or amino ketone precursor that cyclizes to form an intermediate iminium ion, which is then reduced in situ.
-
Asymmetric Hydrogenation: For syntheses aiming for the highest enantiomeric excess, the asymmetric hydrogenation of a corresponding dehydromorpholine precursor using a chiral catalyst (e.g., a Rhodium-bisphosphine complex) can yield quantitative results with excellent enantioselectivity (up to 99% ee).[3][4][5][6]
Q2: How do I choose the best starting materials and protecting groups?
Your choice of starting material is critical for stereochemical control. A common and effective precursor is (R)-3-amino-1-(benzyloxy)propan-2-ol . The nitrogen atom of this amino alcohol requires protection before subsequent steps.
-
Nitrogen Protecting Groups: The choice of the nitrogen protecting group is crucial.
-
Boc (tert-butyloxycarbonyl): Ideal for its stability under many reaction conditions and its straightforward removal with acid (e.g., TFA or HCl in dioxane), which typically does not affect the benzyl ether.
-
Cbz (carboxybenzyl): While effective, its removal via hydrogenolysis (e.g., H₂, Pd/C) will also cleave the benzyl ether on the side chain, making it unsuitable if that group needs to be retained.
-
Tosyl (Ts): A robust protecting group, but its removal often requires harsh conditions that could compromise other functional groups.
-
Q3: What analytical techniques are recommended for monitoring reaction progress and purity?
-
Thin-Layer Chromatography (TLC): The primary tool for routine reaction monitoring. Use a solvent system that gives good separation between your starting material, intermediates, and product (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Visualize spots using UV light (for aromatic compounds) and/or a potassium permanganate stain, which is excellent for detecting alcohols and amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the mass of your product and intermediates and for assessing purity, especially for identifying low-level impurities that may not be visible on TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of your final product and key intermediates.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The gold standard for determining the enantiomeric excess (ee) of your final product. This is crucial to confirm that no racemization has occurred during the synthesis.
Part 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific experimental issues.
Problem 1: Low Overall Yield
Q: My intramolecular cyclization step is inefficient. What are the common causes and solutions?
Low yield in the cyclization step is a frequent bottleneck. The most common method for forming the morpholine ring from an N-substituted (R)-3-(benzyloxy)-1-aminopropan-2-ol derivative is an intramolecular Williamson ether synthesis.
Potential Causes:
-
Ineffective Base: The chosen base may not be strong enough to fully deprotonate the hydroxyl group, leading to a slow or incomplete reaction.
-
Intermolecular Side Reactions: At high concentrations, the alkylated intermediate can react with another molecule of the starting alcohol, leading to dimer or polymer formation instead of the desired intramolecular cyclization.
-
Poor Leaving Group: The leaving group on the N-alkyl chain may not be sufficiently reactive.
-
Steric Hindrance: The protecting group on the nitrogen could be sterically bulky, hindering the approach of the alkoxide to the electrophilic carbon.
Suggested Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Ineffective Base | Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF. | NaH irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward more effectively than weaker bases like K₂CO₃. |
| Intermolecular Reactions | Perform the reaction under high-dilution conditions (typically ≤0.05 M). This can be achieved by the slow addition of the substrate to a heated solution of the base. | High dilution favors intramolecular reactions over intermolecular ones by minimizing the probability of two reactant molecules colliding.[7] |
| Poor Leaving Group | Ensure you have a good leaving group. Mesylates (-OMs) and tosylates (-OTs) are generally more reactive than halides (Br, Cl). If using an alkyl halide, consider adding a catalytic amount of sodium iodide (NaI) to perform an in-situ Finkelstein reaction, converting a less reactive alkyl chloride to a more reactive alkyl iodide. | The rate of Sₙ2 reactions is highly dependent on the ability of the leaving group to stabilize a negative charge. Iodide is an excellent leaving group. |
| Steric Hindrance | While less common for standard protecting groups like Boc, if you are using a very large protecting group, consider if it's necessary or if a smaller one could be used. | Minimizing steric hindrance around the reacting centers increases the rate of the desired Sₙ2 cyclization. |
Problem 2: Difficulty with Purification
Q: How can I effectively remove the N-Boc protecting group without cleaving the benzyl ether?
This is a critical step where selectivity is key. The benzyl ether is generally stable to acidic conditions used for Boc deprotection, but harsh conditions or prolonged reaction times can lead to its cleavage.
Suggested Solutions:
-
Standard Protocol: Use a solution of 4M HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). These reactions are typically fast (30-60 minutes) at room temperature.
-
Troubleshooting:
-
If the reaction is slow: Monitor carefully by TLC. Do not increase the temperature, as this may promote benzyl ether cleavage. If the reaction stalls, add a fresh portion of the acidic solution.
-
Work-up is crucial: After deprotection, the product is an amine salt. You must neutralize it carefully with a base (e.g., saturated NaHCO₃ or a dilute NaOH solution) to get the free amine for extraction. Ensure the aqueous layer is basic (pH > 10) before extracting with a solvent like DCM or ethyl acetate.
-
Q: My final product is a polar amine and difficult to purify by standard silica gel chromatography. What are my options?
Polar amines are known to streak on silica gel, leading to poor separation and low recovery.
Suggested Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent. 1-2% triethylamine (Et₃N) or ammonium hydroxide in your ethyl acetate/hexane or DCM/methanol system will neutralize the acidic silanol groups on the silica surface, preventing the amine from sticking and significantly improving peak shape.[8]
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel for your column. Alumina is often better suited for the purification of basic compounds.
-
Salt Formation and Recrystallization: Convert the amine product to a stable salt (e.g., the hydrochloride or tartrate salt). These salts are often crystalline solids that can be purified by recrystallization, which is an excellent method for achieving high purity on a larger scale. The free amine can be regenerated by basifying a solution of the salt.
-
Distillation: If the product is thermally stable and has a suitable boiling point, Kugelrohr distillation under high vacuum can be an effective, solvent-free purification method.[9]
Part 3: Protocols and Methodologies
Protocol 1: Synthesis of (R)-4-Boc-2-((benzyloxy)methyl)morpholine
This protocol outlines a common route starting from (R)-3-(tert-butoxycarbonylamino)-1-(benzyloxy)propan-2-ol.
Step A: N-Alkylation with 2-Bromoethanol
-
To a solution of (R)-3-(tert-butoxycarbonylamino)-1-(benzyloxy)propan-2-ol (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is carried forward.
Step B: Intramolecular Cyclization (Mitsunobu Reaction)
-
Dissolve the crude product from Step A (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.
-
Add triphenylphosphine (PPh₃, 1.5 eq).
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Caution: DIAD is toxic.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield (R)-4-Boc-2-((benzyloxy)methyl)morpholine.
Protocol 2: N-Boc Deprotection
-
Dissolve (R)-4-Boc-2-((benzyloxy)methyl)morpholine (1.0 eq) in 1,4-dioxane (0.2 M).
-
Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until no starting material remains.
-
Concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt.
-
To obtain the free amine, dissolve the salt in water, cool to 0 °C, and adjust the pH to >10 with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-2-((benzyloxy)methyl)morpholine.
Part 4: Visual Guides
Workflow for Troubleshooting Low Cyclization Yield
Caption: Troubleshooting decision tree for low cyclization yield.
General Synthetic Pathway
Caption: Common synthetic route to the target compound.
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (PMC). [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. [Link]
-
Singh, R. K., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
-
Nicola, T., et al. (2005). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 9(5), 513–519. [Link]
-
Fogg, D. E., & Fafard, C. M. (2010). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 87, 223-228. [Link]
-
Wikipedia. Ring-closing metathesis. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Neff, R. K., & Tunge, J. A. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health (PMC). [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Academia.edu. [Link]
-
Organic Syntheses. (2008). 3-benzyloxy-2-methyl propanoate. [Link]
-
Organic Syntheses. (2002). (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Preventing racemization of (R)-2-((Benzyloxy)methyl)morpholine during reaction
Technical Support Center: Chiral Integrity of (R)-2-((Benzyloxy)methyl)morpholine
Case ID: MORPH-ISO-002 Status: Active Subject: Prevention of C2-Racemization During N-Functionalization and Deprotection
Diagnostic Triage: Why Racemization Occurs
As a Senior Application Scientist, I often see researchers treat (R)-2-((Benzyloxy)methyl)morpholine (CAS: 135065-70-2) as a standard secondary amine. However, the C2 chiral center—alpha to both the nitrogen and the ether oxygen—creates a unique electronic environment. While the ether linkage is generally stable, the C2-H bond is susceptible to abstraction or elimination under specific conditions, leading to a loss of optical purity (ee%).
The Core Mechanism: Enamine/Imine Tautomerization The primary vector for racemization in this scaffold is not direct deprotonation (the pKa of the C2 proton is ~40, too high for standard bases). The risk arises when the nitrogen atom is oxidized or involved in a condensation reaction (e.g., Reductive Amination).
If an imine or enamine intermediate forms involving the N-C2 bond, the C2 carbon transitions from
Visualizing the Risk Pathway
Figure 1: The mechanistic pathway for loss of chirality via planar intermediates during N-functionalization.
Troubleshooting Guides & Protocols
Module A: Reductive Amination (High Risk)
Scenario: You are coupling the morpholine with a ketone or aldehyde using NaBH(OAc)3 or NaCNBH3. Issue: Drop in ee% observed in the final product.
Root Cause: In the presence of a carbonyl and acid catalyst (often Acetic Acid), the morpholine forms an iminium ion. This iminium ion can tautomerize to an enamine . If the double bond forms between N and C2, the stereocenter is destroyed.
Corrective Protocol:
-
Pre-complexation: Do not mix the morpholine, ketone, and acid simultaneously.
-
Temperature Control: Maintain reaction temperature < 0°C during imine formation.
-
Reducing Agent: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride, as STAB acts faster, reducing the iminium species before it can tautomerize to the enamine.
| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) |
| Solvent | Methanol (Protic, promotes exchange) | DCE or DCM (Aprotic) |
| Acid Catalyst | Acetic Acid > 5 eq | Acetic Acid < 1 eq (or Ti(OiPr)4) |
| Temperature | Room Temperature (25°C) | 0°C to -10°C |
| Order of Addition | All-in-one | 1. Ketone + Amine (30 min) 2. Add Reductant |
Module B: N-Alkylation / SN2 Coupling (Medium Risk)
Scenario: Reacting the morpholine with an alkyl halide (R-X) and a base. Issue: Inconsistent yields or partial racemization with strong bases.
Root Cause: While rare, using strong inorganic bases (e.g., NaH, KOtBu) in polar aprotic solvents (DMF, DMSO) can encourage elimination reactions or very slow deprotonation if the nitrogen is quaternized during the transition state.
Corrective Protocol: Use the "Soft Base" Approach . Avoid bases that can act as nucleophiles or strong deprotonators.
-
Recommended Base: DIPEA (Hünig's base) or K2CO3.
-
Solvent: Acetonitrile or THF. Avoid DMF if high heat (>80°C) is required.
-
Mechanism Check: Ensure your alkyl halide does not undergo elimination (E2) faster than substitution, which generates reactive byproducts that can scavenge the chiral amine.
Module C: Benzyl Deprotection (Hydrogenolysis)
Scenario: Removing the O-Benzyl group to yield the free alcohol. Issue: Ring opening or over-reduction.
Root Cause: Standard Pd/C hydrogenation is usually safe. However, if the reaction is left too long or run in acidic media (e.g., HCl/MeOH), the morpholine ring can open via C-O bond cleavage (ether cleavage), destroying the scaffold entirely.
Corrective Protocol:
-
Catalyst: Pd(OH)2 (Pearlman's Catalyst) is often milder and more effective for O-Bn removal than standard Pd/C.
-
Pressure: Keep H2 pressure moderate (15-30 psi).
-
Scavenger: Add a trace of K2CO3 to neutralize any adventitious acid formed during the process.
Decision Matrix for Reaction Planning
Use this logic flow to select the safest conditions for your specific transformation.
Figure 2: Decision matrix for selecting reaction conditions to preserve enantiopurity.
Analytical Verification (QA/QC)
You cannot assume chirality is preserved; you must prove it. Standard NMR is insufficient as enantiomers are magnetically equivalent in an achiral environment.
Recommended Method: Chiral HPLC/SFC To determine the Enantiomeric Excess (ee%), you must derivatize or use a chiral stationary phase.
-
Column: Chiralpak IA or IC (Amylose-based) are robust for morpholines.
-
Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine (DEA) .
-
Note: The DEA is critical.[2] Morpholines are basic; without an amine modifier, the peak will tail significantly, masking the minor enantiomer.
-
-
Derivatization (Optional): If direct resolution fails, react the morpholine with Mosher's Acid Chloride . The resulting diastereomers can be separated and quantified via standard ¹H-NMR or achiral HPLC.[3]
Frequently Asked Questions (FAQ)
Q: Can I use NaH in DMF for N-alkylation? A: It is not recommended. While the C2 proton is not highly acidic, NaH is a harsh base that can cause elimination side reactions or racemization if the reaction is heated. Stick to Carbonate bases (K2CO3, Cs2CO3).
Q: I see a 5% drop in ee after reductive amination. Is this normal? A: It is common but avoidable. This usually indicates that the intermediate imine was allowed to equilibrate to the enamine for too long. Lower the temperature to -10°C and increase the equivalents of the reducing agent to speed up the "trapping" step.
Q: Is the (Benzyloxy)methyl group stable to HCl? A: Yes, the ether linkage is stable to aqueous acid (e.g., 1M HCl workup). However, avoid refluxing in strong Lewis acids (e.g., BBr3), which will cleave the benzyl ether and potentially open the morpholine ring.
References
-
Sigma-Aldrich. (R)-2-((Benzyloxy)methyl)morpholine Product Specification & Safety Data. Retrieved from
-
BenchChem Technical Support. Preventing Racemization During the Synthesis of Chiral Amines. Retrieved from
-
Li, M., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 14893-14899. (Demonstrates stability of C2-morpholines under hydrogenation conditions). Retrieved from
-
Tang, A., et al. (2024).[3] "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters. (Validation of enantiomeric purity in morpholine synthesis). Retrieved from
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Technical Support Center: Overcoming Solubility Challenges with Benzyloxy-Substituted Morpholines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming solubility issues commonly encountered with benzyloxy-substituted morpholines. Our goal is to equip you with the scientific understanding and experimental know-how to efficiently advance your research.
Introduction: The Solubility Dichotomy of Benzyloxy-Substituted Morpholines
Benzyloxy-substituted morpholines are a class of compounds with significant potential in medicinal chemistry.[1] However, their unique structure presents a classic solubility challenge. The morpholine ring, with its basic nitrogen atom, generally enhances aqueous solubility and offers a handle for pH modification.[2][3][4] Conversely, the benzyloxy group is a large, lipophilic moiety that significantly decreases water solubility.[5][] This dichotomy often leads to frustrating experimental outcomes, such as precipitation during buffer exchange, difficulty in preparing stock solutions, and poor bioavailability in preclinical studies.[7] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzyloxy-substituted morpholine won't dissolve in aqueous buffers. What is the first thing I should try?
A1: The first and often most effective strategy is pH adjustment.
The morpholine ring contains a secondary amine, which is basic.[8] The pKa of morpholine is typically in the range of 8.3 to 8.7.[8] By lowering the pH of your aqueous solution to at least 2 pH units below the pKa of your specific compound, you can protonate the morpholine nitrogen. This positive charge will dramatically increase the molecule's interaction with water, thereby enhancing its solubility.[9]
Troubleshooting Protocol: pH-Dependent Solubility Assessment
-
Determine the pKa: If the pKa of your specific benzyloxy-substituted morpholine is unknown, you can estimate it to be around 7.5-8.5, or determine it experimentally via potentiometric titration.
-
Prepare a pH Range: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, and borate buffers).[10]
-
Solubility Measurement:
-
Add an excess of your solid compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Filter the samples through a 0.22 µm filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[10]
-
-
Analyze the Results: Plot the solubility as a function of pH. You should observe a significant increase in solubility at lower pH values.
Q2: I've tried adjusting the pH, but the solubility is still not high enough for my needs. What's my next step?
A2: Introduce a water-miscible organic co-solvent.
The hydrophobic benzyloxy group can be effectively solvated by organic co-solvents, which reduces the overall polarity of the aqueous medium.[10][] This makes it easier for the non-polar regions of your molecule to dissolve.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Troubleshooting Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of 3-4 pharmaceutically acceptable co-solvents.
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Measure Solubility: Determine the solubility of your compound in each co-solvent mixture using the method described in Q1.
-
Evaluate: Identify the co-solvent and concentration that provides the desired solubility while considering the compatibility of the co-solvent with your downstream application.
Table 1: Example of Co-solvent Effects on Solubility
| Co-solvent | Concentration (v/v) | Solubility Increase (Fold) |
| Ethanol | 10% | 5 |
| Ethanol | 20% | 15 |
| PEG 400 | 10% | 8 |
| PEG 400 | 20% | 25 |
| DMSO | 5% | 12 |
Q3: My compound is intended for a biological assay where organic solvents are not ideal. Are there other options?
A3: Yes, consider using cyclodextrins.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] The hydrophobic benzyloxy group of your molecule can be encapsulated within this cavity, forming an inclusion complex.[13] This complex effectively "hides" the non-polar part of your molecule from the aqueous environment, leading to a significant increase in apparent water solubility.[][14]
Types of Cyclodextrins:
-
α-Cyclodextrin: Suitable for smaller aromatic rings.[]
-
β-Cyclodextrin: Commonly used for a wide range of drug scaffolds.[]
-
γ-Cyclodextrin: Used for larger molecules.[]
-
Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer enhanced solubility and reduced toxicity.[][15][16]
Experimental Workflow: Cyclodextrin Complexation
Q4: I am observing precipitation when I dilute my stock solution or change buffers. What is happening and how can I prevent it?
A4: This is likely due to the compound crashing out of a supersaturated solution or a change in pH.
-
Supersaturation: When you dissolve your compound in a high concentration of co-solvent or cyclodextrin and then dilute it, the concentration of the solubilizing agent decreases, and your compound may no longer be soluble.
-
pH Shift: If your stock solution is at a low pH and you dilute it into a neutral or basic buffer, the morpholine nitrogen will be deprotonated, leading to a significant decrease in solubility and subsequent precipitation.
Troubleshooting Strategies:
-
Maintain pH: Ensure that the pH of the final solution is low enough to keep your compound protonated and dissolved. You may need to use a buffer with a higher buffering capacity.
-
Slower Addition: Add your stock solution to the dilution buffer slowly while stirring vigorously. This can help to avoid localized high concentrations that can initiate precipitation.
-
Use Precipitation Inhibitors: In some cases, adding a small amount of a polymer, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), to the formulation can help to maintain a supersaturated state and prevent precipitation.[17]
-
Reformulate: If precipitation is persistent, you may need to revisit your formulation strategy and choose a different co-solvent, a more effective cyclodextrin, or a combination of methods.
Q5: My compound is still difficult to dissolve, even with the methods above. Are there more advanced techniques I can consider?
A5: Yes, for very challenging compounds, you can explore solid-state modification techniques.
These methods aim to disrupt the crystal lattice of the solid compound, which can significantly improve its dissolution rate and apparent solubility.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into an amorphous form and dispersed within a polymer matrix.[18] This high-energy state enhances solubility.[17] ASDs can be prepared by methods such as spray drying or hot-melt extrusion.[19]
-
Nanotechnology: Reducing the particle size of your compound to the nanometer range (nanosuspension) dramatically increases the surface area available for dissolution, leading to a faster dissolution rate.[18]
Decision Tree for Advanced Techniques
Summary of Key Strategies
| Strategy | Principle | Best For | Considerations |
| pH Adjustment | Protonation of the basic morpholine nitrogen increases aqueous solubility. | Compounds with a basic morpholine moiety. | Potential for precipitation upon pH change; stability of the compound at low pH. |
| Co-solvents | Reducing the polarity of the solvent system to better solvate the hydrophobic benzyloxy group. | Increasing solubility in aqueous-organic mixtures. | Solvent toxicity and compatibility with the intended application. |
| Cyclodextrins | Encapsulation of the hydrophobic benzyloxy group within the cyclodextrin cavity. | Aqueous formulations where organic solvents are undesirable. | Stoichiometry of complexation; potential for renal toxicity with some cyclodextrins. |
| Solid Dispersions | Disrupting the crystal lattice to create a higher-energy amorphous form. | Very poorly soluble compounds where other methods are insufficient. | Physical and chemical stability of the amorphous form. |
| Nanosuspensions | Increasing the surface area of the solid particles to enhance dissolution rate. | Compounds that are not amenable to amorphization. | Requires specialized equipment for particle size reduction. |
Concluding Remarks
Overcoming the solubility challenges of benzyloxy-substituted morpholines requires a systematic and multi-faceted approach. By understanding the interplay between the basic morpholine ring and the lipophilic benzyloxy group, researchers can rationally select and optimize a solubilization strategy. We recommend starting with the simplest and most effective methods, such as pH adjustment and the use of co-solvents, before progressing to more advanced techniques. This guide provides a framework for your troubleshooting efforts, and we encourage you to adapt these principles to the specific needs of your research.
References
- Bergström, C. A., et al. (2007). "Drug solubility and dissolution in the gastrointestinal tract." Basicmedical Key.
- Butler, J. M., & Dressman, J. B. (2010). "The developability classification system: application of biopharmaceutics concepts to formulation development." Journal of pharmaceutical sciences, 99(12), 4940-4954.
- IRO Water Treatment. "Morpholine | Molecular formula: C4H9NO."
- Ataman Kimya. "MORPHOLINE (CAS 110-91-8)."
- ChemBlink. "Morpholine (CAS: 110-91-8)
- ResearchGate.
- Hunter, C. A., & Sanders, J. K. (1990). "The nature of .pi.-.pi. interactions." Journal of the American Chemical Society, 112(15), 5525-5534.
- World Pharma Today.
- BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost."
- Williams, R. O., et al. (2012).
- Williams, R.
- ChemicalBook. "MORPHOLINE."
- Tablets & Capsules.
- BenchChem. "How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions."
- Loftsson, T., & Brewster, M. E. (1996). "Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization." Journal of pharmaceutical sciences, 85(10), 1017-1025.
- Manallack, D. T. (2007). "The importance of pKa in drug design." Chemistry & biodiversity, 4(6), 1057-1076.
- Stella, V. J. (2004). "Prodrugs as therapeutics.
- Gsponer, J., & Caflisch, A. (2002). "The role of aromatic-aromatic interactions in the early events of protein aggregation." Journal of molecular biology, 324(5), 1027-1037.
- BenchChem. "Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis."
- RSC Publishing.
- Merz, K. M. "Morpholine."
- FooDB. "Showing Compound Morpholine (FDB008207)."
- ResearchGate.
- Taylor & Francis Online. "Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition."
- Chemistry LibreTexts. "3.6F: Troubleshooting."
- University of Colorado Boulder. "Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun."
- Touro Scholar. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility."
- MDPI.
- PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics."
- EPFL.
- PubMed.
- ResearchGate.
- PubChem. "2-Benzylmorpholine."
- Google Patents.
- Wiley Online Library. "A Minireview on the Morpholine-Ring-Containing U.S.
- BOC Sciences.
- University of Rochester.
- Pharma Excipients.
- ResearchGate.
- Life Chemicals. "Expand your building block collection with our C-Substituted Morpholines."
- ResearchGate. "(PDF) Morpholines. Synthesis and Biological Activity."
- Organic Letters. "De Novo Assembly of Highly Substituted Morpholines and Piperazines."
- Creative Bioarray. "Lipophilicity & Solubility."
- Semantic Scholar. "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds."
- RSC Publishing. "Benzyl methyl morpholinium hydroxide (BMMorph)
- AZoLifeSciences. "Importance of Solubility and Lipophilicity in Drug Development."
- BOC Sciences. "Lipophilicity of Drug."
- ResearchGate. "The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples."
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. azolifesciences.com [azolifesciences.com]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. ovid.com [ovid.com]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Morpholine [drugfuture.com]
- 19. repo.upertis.ac.id [repo.upertis.ac.id]
Tech Support Center: Selective Debenzylation in Morpholine Scaffolds
Ticket Type: Technical Guide & Troubleshooting Subject: Removing Benzyl (Bn) Groups Without Compromising the Morpholine Ring Status: Active Expert Level: Senior Application Scientist
Executive Summary & Decision Matrix
The Challenge:
Morpholine rings present a unique challenge in debenzylation protocols. The morpholine nitrogen is a moderate Lewis base (
The Solution: Success depends on whether the Benzyl group is attached to the Morpholine Nitrogen (N-Bn) or an Oxygen atom elsewhere in the molecule (O-Bn).
Workflow Decision Tree
Scenario A: N-Debenzylation (N-Benzylmorpholine)
Removing a benzyl group directly from the morpholine nitrogen is difficult because the C-N bond is strong. Standard hydrogenation often stalls.
Protocol 1: The ACE-Cl Method (Chemical Cleavage)
Best For: Substrates where catalytic hydrogenation fails or affects other functional groups (e.g., halides). Mechanism: 1-Chloroethyl chloroformate (ACE-Cl) forms a carbamate intermediate. Subsequent methanolysis cleaves the carbamate to yield the secondary amine hydrochloride.
Step-by-Step Workflow:
-
Carbamate Formation: Dissolve the N-benzylmorpholine substrate (1 equiv) in dry 1,2-dichloroethane (DCE).
-
Reagent Addition: Add ACE-Cl (1.2 – 1.5 equiv) dropwise at 0°C.
-
Reflux: Heat to reflux (83°C) for 3–12 hours. Monitor by TLC/LCMS.
-
Checkpoint: You will see the disappearance of the starting material and formation of the intermediate carbamate (often less polar).
-
-
Evaporation: Remove solvent and excess reagent under reduced pressure.
-
Methanolysis: Redissolve the residue in MeOH and reflux for 1–2 hours.
-
Why? This step decomposes the carbamate into the morpholine HCl salt, CO2, and acetaldehyde.
-
-
Workup: Concentrate to obtain the morpholine product as a hydrochloride salt.
Scientific Rationale: This method avoids transition metals entirely, eliminating the risk of catalyst poisoning by the morpholine ring. It is highly selective for N-debenzylation over O-debenzylation in many cases.
Protocol 2: Proton-Assisted Hydrogenation
Best For: Large-scale reactions where ACE-Cl is too expensive or hazardous.
-
Solvent System: Use MeOH or EtOH.
-
Additive (Critical): Add 1.0–1.1 equivalents of HCl (or Acetic Acid).
-
Catalyst: 10% Pd/C (wet support preferred to minimize fire risk).
-
Pressure: 1–3 atm H2 (balloon or shaker).
-
Workup: Filter through Celite. Neutralize the filtrate with base (NaHCO3) to recover the free amine.
Scenario B: O-Debenzylation (Ether Cleavage)
Here, the goal is to remove a benzyl ether protecting group elsewhere in the molecule while the morpholine ring remains untouched.
The Problem: Amine Poisoning
Even though the reaction is at the Oxygen site, the morpholine Nitrogen will bind to the Palladium surface, halting the reaction.
Protocol 3: Pearlman’s Catalyst (Transfer Hydrogenation)
Best For: Rapid cleavage without high-pressure H2.
Step-by-Step Workflow:
-
Setup: Dissolve substrate in MeOH or EtOH (0.1 M).
-
Catalyst: Add 20% Pd(OH)2/C (Pearlman’s Catalyst).
-
Why? Pd(OH)2 is more robust against amine poisoning than standard Pd/C.
-
-
Hydrogen Source: Add Ammonium Formate (5–10 equiv) or Cyclohexene (10–20 equiv).
-
Reflux: Heat to reflux.
-
Observation: Evolution of gas (CO2/NH3) indicates the reaction is proceeding.
-
-
Time: Usually complete in 1–4 hours.
Protocol 4: Lewis Acid Cleavage (BCl3)
Best For: Substrates containing alkenes or alkynes that would be reduced by H2.
-
Scavenger: Use pentamethylbenzene (PMB) or anisole as a cation scavenger.
-
Reagent: Boron trichloride (BCl3) or BBr3 (1M in DCM).
-
Condition: Run at -78°C to 0°C.
-
Note: The Lewis acid will complex with the morpholine nitrogen. You must use excess Lewis acid (at least 2 equiv: 1 for the N-complex, 1 for the cleavage).
-
Quench: Quench carefully with MeOH to break the Boron-Nitrogen complex.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (H2/Pd) | Catalyst Poisoning by Morpholine N | Add 1.0 equiv HCl or AcOH to protonate the nitrogen. Switch to Pd(OH)2. |
| Reaction Stalls (H2/Pd) | Inefficient H2 Mass Transfer | Switch to Transfer Hydrogenation (Ammonium Formate) or increase pressure (Parr shaker). |
| Ring Opening | Harsh Acidic Conditions | Avoid strong mineral acids at high temps. Morpholine is stable, but extreme conditions can degrade it. |
| Incomplete N-Debenzylation | C-N Bond too stable | Switch from Hydrogenation to ACE-Cl method (Protocol 1). |
| Product Trapped in Aqueous | Morpholine is water-soluble | Do not wash with water. Salting out (NaCl saturation) and extraction with DCM/IPA (3:1) is required.[5] |
Mechanistic Visualization: ACE-Cl Cleavage
The following diagram illustrates the specific mechanism of the ACE-Cl method, highlighting why the morpholine ring remains intact while the benzyl group is excised.
References
-
Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry.
-
Krenitsky, P. J., et al. (2002). "Preparation of acyclic and heterocyclic secondary amines from N-benzyl derivatives." Tetrahedron Letters.
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1] Wiley-Interscience. (Standard text for deprotection protocols).
-
Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation." Synthesis.
-
BenchChem Application Notes. (2025). "Protocols for Catalytic Hydrogenation of Benzyl Esters."
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides [beilstein-journals.org]
- 4. CN104341374A - Preparation method for morpholine carbonyl chloride compound - Google Patents [patents.google.com]
- 5. nacatsoc.org [nacatsoc.org]
Crystallization techniques for chiral morpholine salts
Status: Operational Ticket ID: CMS-CRYST-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Welcome to the Technical Support Center
You have reached the advanced troubleshooting portal for Chiral Morpholine Salt Crystallization . This guide is designed for researchers facing "non-ideal" behaviors—oiling out, low yields, or poor enantiomeric excess (ee)—during the resolution of morpholine-based intermediates.
Unlike standard amines, morpholine derivatives often exhibit complex solubility profiles and a tendency to form solvates. This guide synthesizes classical Pasteur principles with modern "Dutch Resolution" strategies to resolve these issues.
Quick Navigation (Select Your Issue)
Module 1: Protocol Design
Q: How do I select the correct resolving agent for a morpholine derivative?
Technical Insight:
Morpholine is a secondary amine with a pKa
The "Family Approach" (Dutch Resolution): If single agents fail, use the Dutch Resolution method.[1] This involves using a mixture of chemically related resolving agents (e.g., a mix of tartaric acid derivatives).[2][3]
-
Mechanism: The "family" members inhibit the nucleation of the undesired diastereomer while allowing the desired one to crystallize, often resulting in sharper separations than single agents [1].
Recommended Resolving Agents for Morpholines:
-
Primary: L- or D-Tartaric acid, Dibenzoyl-L-tartaric acid (L-DBTA), Di-p-toluoyl-L-tartaric acid (L-DTTA).
-
Secondary: Mandelic acid, Camphor-10-sulfonic acid (CSA).
Workflow Visualization:
Module 2: Troubleshooting "Oiling Out"
Q: My solution separates into an oil instead of crystals. How do I fix this?
Diagnosis:
You are encountering Liquid-Liquid Phase Separation (LLPS) .[4] This occurs when the crystallization temperature (
Immediate Corrective Actions:
| Parameter | Adjustment Protocol | Scientific Rationale |
| Temperature | Cycle the temperature. Heat until the oil redissolves, then cool very slowly (0.1°C/min). | Rapid cooling pushes the system deep into the labile zone where LLPS is kinetically favored over nucleation [2]. |
| Seeding | Seed at the Cloud Point. Add 1-2 wt% pure seeds just as the solution becomes turbid. | Seeds provide a template for ordered lattice growth, bypassing the high-energy barrier of primary nucleation that leads to oiling. |
| Solvent | Change the dielectric constant. Add a polar co-solvent (e.g., Methanol) to a non-polar system. | Oiling out often happens in solvents where the salt is "too insoluble." Increasing solubility slightly can suppress the LLPS boundary. |
| Agitation | Increase Stirring Speed. | High shear can break oil droplets, increasing surface area for potential nucleation (though seeding is more effective). |
The "Anti-Solvent" Trap:
-
Warning: Adding anti-solvent too fast is the #1 cause of oiling out in morpholine salts.
-
Fix: Use Dosing Control .[4] Add anti-solvent only after seeds have established a crystal bed.
Module 3: Optimizing Purity & Yield
Q: I have crystals, but the enantiomeric excess (ee) is stuck at 80%.
Root Cause Analysis:
-
Eutectic Trap: You may be at the eutectic composition where the solubility of the racemate equals the enantiomer.
-
Double Salt Formation: The resolving agent might be forming a stable 1:1:1 complex (Acid:R-Amine:S-Amine) rather than separating them.
Optimization Protocol:
-
The "Pope-Peachey" Method:
-
Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl).
-
Why: This forces the chiral acid to select only the "best fit" enantiomer, while the "wrong" enantiomer remains as a soluble hydrochloride salt.
-
-
Recrystallization Strategy:
-
Do not just recrystallize from the same solvent.
-
If the impurity is the other diastereomer, use a solvent where the solubility difference is maximized.
-
If the impurity is free amine, add a slight excess of acid.
-
Purification Logic Flow:
Module 4: Advanced Diagnostics
Q: The melting point has shifted. Is my chirality lost?
Issue: Morpholine salts are prone to Polymorphism and Solvatomorphism . A shift in melting point often indicates a change in crystal form, not necessarily a loss of chirality.
Verification Steps:
-
TGA (Thermogravimetric Analysis): Check for weight loss < 150°C.
-
Result: If weight loss corresponds to solvent molar mass, you have a solvate.
-
Action: Dry at higher temp or switch to a non-solvate forming solvent (e.g., Isopropyl Acetate).
-
-
DSC (Differential Scanning Calorimetry):
-
Look for a small endotherm followed by an exotherm before the main melt. This indicates a polymorphic transition.
-
-
XRD (X-Ray Diffraction):
-
Compare the powder pattern to your reference "pure" form.
-
References
-
Dalmolen, J., et al. (2005).[6] The Dutch Resolution Variant of the Classical Resolution of Racemates by Formation of Diastereomeric Salts. Chemistry – A European Journal.
-
Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters.
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[1][2][7][8][9][10][11] Wiley-Interscience. (Foundational Text).
-
Levilain, G., & Coquerel, G. (2010). Pitfalls and Rewards of Preferential Crystallization. CrystEngComm.
For further assistance, please submit a sample of your mother liquor to the analytical core for ternary phase diagram construction.
Sources
- 1. erowid.org [erowid.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. pharmtech.com [pharmtech.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Crystallographic Analysis of (R)-2-((Benzyloxy)methyl)morpholine Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Salt Selection in Pharmaceutical Development
In the journey of a drug candidate from discovery to a marketable therapeutic, the selection of an appropriate salt form is a pivotal decision.[1][2] The active pharmaceutical ingredient (API), in its free form, may possess suboptimal physicochemical properties such as poor solubility, stability, or manufacturability.[3] Converting an ionizable API into a salt can dramatically enhance these characteristics, thereby improving its bioavailability and overall therapeutic efficacy.[4][5] An estimated 50% of all drugs on the market are administered as salts, underscoring the significance of this strategy.[2]
(R)-2-((Benzyloxy)methyl)morpholine is a chiral morpholine derivative of interest in medicinal chemistry. The basic nitrogen atom in the morpholine ring provides a handle for salt formation. This guide provides a comparative framework for the X-ray crystallographic analysis of two common salt forms of this molecule: the hydrochloride and the tosylate salts. While specific crystallographic data for these exact salts is not publicly available, this guide will furnish the reader with the scientific rationale, detailed experimental protocols, and a comparative analysis of the expected structural insights that would be derived from such a study.
The Power of Single-Crystal X-ray Diffraction in Salt Form Characterization
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid.[6][7] This technique provides unequivocal proof of the crystal structure, including bond lengths, bond angles, conformational analysis, and the packing of molecules in the crystal lattice.[8] For pharmaceutical salts, SC-XRD is invaluable for:
-
Confirming the molecular structure and stereochemistry: Unambiguously verifies the identity and absolute configuration of the API and its counterion.[7]
-
Determining the stoichiometry: Establishes the precise ratio of the API to the counterion and any co-formers like water or solvents.[7]
-
Revealing intermolecular interactions: Maps out the intricate network of hydrogen bonds, ionic interactions, and other non-covalent forces that stabilize the crystal structure. This is crucial for understanding physical properties like melting point and solubility.
-
Identifying polymorphism: Different crystalline forms (polymorphs) of the same salt can have distinct properties. SC-XRD is the gold standard for identifying and characterizing these different forms.
A Comparative Look: Hydrochloride vs. Tosylate Salts
The choice of a counterion is a strategic one. Hydrochloride and tosylate are common choices for basic APIs, but they confer different properties.
-
Hydrochloride (HCl) Salts: Formed from the strong acid, hydrochloric acid. They are often chosen for their high aqueous solubility and straightforward synthesis.[3] The small size of the chloride ion can lead to dense crystal packing.
-
Tosylate (p-toluenesulfonate) Salts: Derived from p-toluenesulfonic acid, a strong organic acid. The tosylate anion is much larger and more complex than the chloride ion, offering different possibilities for crystal packing and intermolecular interactions, such as π-stacking, due to its aromatic ring.
The crystallographic data for these two salts of (R)-2-((Benzyloxy)methyl)morpholine would be expected to reveal significant differences in their solid-state structures, which in turn would influence their bulk properties.
Experimental Section: From Synthesis to Structure
This section outlines the detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the hydrochloride and tosylate salts of (R)-2-((Benzyloxy)methyl)morpholine.
Synthesis of (R)-2-((Benzyloxy)methyl)morpholine Salts
1. (R)-2-((Benzyloxy)methyl)morpholine Hydrochloride:
-
Materials: (R)-2-((Benzyloxy)methyl)morpholine, Diethyl ether (anhydrous), Hydrochloric acid solution (e.g., 2 M in diethyl ether).
-
Procedure:
-
Dissolve (R)-2-((Benzyloxy)methyl)morpholine (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
While stirring, add a solution of hydrochloric acid in diethyl ether (1.05 eq) dropwise.
-
A precipitate will form. Continue stirring for 30 minutes at room temperature.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
2. (R)-2-((Benzyloxy)methyl)morpholine Tosylate:
-
Materials: (R)-2-((Benzyloxy)methyl)morpholine, p-Toluenesulfonic acid monohydrate, Ethanol.
-
Procedure:
-
Dissolve (R)-2-((Benzyloxy)methyl)morpholine (1.0 eq) in ethanol.
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in ethanol.
-
Add the p-toluenesulfonic acid solution to the morpholine solution with stirring.
-
Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature.
-
If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C) or the solvent can be allowed to evaporate slowly.
-
Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Protocol for Single-Crystal Growth
The key to a successful SC-XRD experiment is the growth of high-quality single crystals, typically 0.1-0.3 mm in each dimension.[6]
-
Technique: Slow evaporation is a common and effective method.
-
Prepare a saturated solution of the salt in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with parafilm pierced with a few small holes) to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment. Crystal growth can take anywhere from a few hours to several weeks.
-
Single-Crystal X-ray Diffraction Workflow
The following diagram illustrates the major steps in determining a crystal structure using SC-XRD.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8][9]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[9]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Validation: The final structure is validated to ensure its quality and accuracy.
Comparative Analysis of Crystallographic Data
The following table presents a hypothetical comparison of the kind of crystallographic data that would be obtained for the hydrochloride and tosylate salts of (R)-2-((Benzyloxy)methyl)morpholine.
| Parameter | (R)-2-((Benzyloxy)methyl)morpholine HCl | (R)-2-((Benzyloxy)methyl)morpholine Tosylate | Significance of Comparison |
| Crystal System | e.g., Monoclinic | e.g., Orthorhombic | The crystal system and space group describe the symmetry of the crystal lattice. Differences here indicate fundamentally different packing arrangements of the ions. |
| Space Group | e.g., P2₁ | e.g., P2₁2₁2₁ | A chiral space group (like P2₁) is expected for an enantiomerically pure compound. |
| Unit Cell Dimensions | a, b, c, β | a, b, c | These define the size and shape of the repeating unit in the crystal. The larger tosylate anion would likely result in a larger unit cell volume. |
| Density (calculated) | e.g., 1.25 g/cm³ | e.g., 1.30 g/cm³ | Density is influenced by the molecular weight and how efficiently the ions are packed. |
| Key Hydrogen Bonds | N-H···Cl⁻, O-H···Cl⁻ (if hydrated) | N-H···O(sulfonate), C-H···O(sulfonate) | The nature and geometry of hydrogen bonds are critical for crystal stability. The tosylate offers more hydrogen bond acceptors (the sulfonate oxygens) compared to the single chloride ion, potentially leading to a more complex hydrogen bonding network. |
| Other Interactions | Ionic interactions | Ionic interactions, π-π stacking (tosyl rings) | The presence of the aromatic ring in the tosylate anion can lead to stabilizing π-π stacking interactions between adjacent tosylate groups or between a tosylate and the benzyl group of the cation. This would be absent in the hydrochloride salt. |
| Morpholine Conformation | Chair | Chair | The morpholine ring is expected to adopt a stable chair conformation in both salts. However, subtle differences in bond angles and torsion angles may be observed due to the different crystal packing environments. |
Beyond X-ray Crystallography: Complementary Analytical Techniques
While SC-XRD provides the ultimate structural detail, a comprehensive solid-state characterization often involves a suite of complementary techniques.[10][11][12]
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of the crystalline solid. It is used for phase identification, purity analysis, and to study polymorphism.[12][13] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition, and to detect polymorphic transitions.[11][14] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess thermal stability.[10] |
| Infrared (IR) & Raman Spectroscopy | Provide information about the vibrational modes of the molecules. Changes in the spectra between the free base and its salts, and between different salt forms, can indicate changes in bonding and intermolecular interactions.[12][13] |
| Solid-State NMR (ssNMR) Spectroscopy | Provides information about the local chemical environment of atoms in the solid state. It is a powerful tool for studying polymorphism and for characterizing amorphous materials.[10][11] |
The following diagram illustrates the relationship between these analytical techniques in the context of solid-state characterization.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. improvedpharma.com [improvedpharma.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Recent Advances in Solid-State Analysis of Pharmaceuticals [openpharmaceuticalsciencesjournal.com]
- 11. rroij.com [rroij.com]
- 12. Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Quantitative Analytical Methods for Solid Drugs [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-((Benzyloxy)methyl)morpholine
This document provides essential procedural guidance for the safe handling and disposal of (R)-2-((Benzyloxy)methyl)morpholine and its associated waste streams. As a substituted morpholine derivative, its management requires a thorough understanding of its potential hazards, which are inferred from the well-documented properties of its parent compound, morpholine. This guide is designed for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
Core Principle: Hazard-Informed Waste Management
The foundation of any disposal protocol is a comprehensive understanding of the chemical's intrinsic hazards. Since specific safety data for (R)-2-((Benzyloxy)methyl)morpholine is not extensively published, we extrapolate from the hazardous properties of morpholine to establish a conservative and safe disposal framework.[1][2] Morpholine is classified as a hazardous substance requiring careful management from acquisition to disposal.[1][3]
The primary directive is that (R)-2-((Benzyloxy)methyl)morpholine and materials contaminated with it must be treated as hazardous waste. [2][4] Under no circumstances should this chemical or its containers be disposed of in general trash or discharged into the sanitary sewer system.[5][6]
Table 1: Hazard Profile based on Morpholine Data
| Hazard Class | GHS Classification | Rationale and Implication for Disposal |
|---|---|---|
| Flammability | Flammable Liquid (Category 3)[7][8] | Waste containers must be kept away from heat, sparks, and open flames.[9][10] Use only non-sparking tools when handling waste.[1][9] |
| Acute Toxicity | Harmful if Swallowed (Category 4)[6][7][8] | Avoid ingestion. Ensure all waste containers are clearly labeled to prevent accidental exposure. Do not eat, drink, or smoke in work areas.[5][10] |
| Acute Toxicity | Toxic in Contact with Skin or if Inhaled (Category 3)[4][7] | Dermal exposure is a significant risk. Mandates the use of chemically resistant gloves and lab coats. Handle in well-ventilated areas or under a chemical fume hood.[4][8] |
| Corrosivity | Causes Severe Skin Burns and Eye Damage (Category 1B)[2][7][8] | This necessitates robust personal protective equipment (PPE), including eye and face protection. Waste must be stored in compatible, corrosion-resistant containers.[3][9] |
| Aquatic Toxicity | Harmful/Toxic to Aquatic Life[5][9] | Prohibits disposal down the drain to prevent environmental release and harm to aquatic ecosystems.[5] |
Essential Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn to mitigate the risks outlined above.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves as solid hazardous waste.[7]
-
Eye/Face Protection: Safety glasses with side shields are mandatory at a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[4][6][7]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure clothing is impervious to chemical splashes.[7]
-
Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood to avoid inhalation of vapors.[6][7]
Standard Operating Protocol: Waste Collection and Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[11] Never mix incompatible waste streams.[12] (R)-2-((Benzyloxy)methyl)morpholine is incompatible with strong oxidizing agents and acids.[3][9]
Step-by-Step Waste Collection Procedure:
-
Select an Appropriate Waste Container:
-
For liquid waste (e.g., unused solutions, rinsate), use a clearly labeled, leak-proof container made of compatible material (e.g., high-density polyethylene, HDPE).
-
For solid waste (e.g., contaminated gloves, weigh paper, absorbent pads), use a designated, lined pail or drum.[12]
-
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(R)-2-((Benzyloxy)methyl)morpholine."
-
An accurate list of all components and their approximate percentages.
-
The associated hazards (e.g., Flammable, Corrosive, Toxic).
-
-
Deposit Waste: Add waste to the designated container.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[12] This minimizes the release of flammable or toxic vapors.
-
Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[13] The SAA should be away from ignition sources and incompatible chemicals.[14]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental release.
Step-by-Step Spill Cleanup Procedure:
-
Ensure Safety: Alert personnel in the immediate area. If the spill is large or involves a fire, evacuate and call emergency services. Ensure there are no ignition sources nearby.[1]
-
Don PPE: Wear the full PPE ensemble described in Section 2, including respiratory protection if vapors are significant.
-
Contain the Spill: Use chemical spill dikes or absorbent pads to prevent the spill from spreading or entering drains.[5][6]
-
Absorb the Liquid: Cover and absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2][3][5] Do not use combustible materials like paper towels.
-
Collect the Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a designated hazardous waste container.[1][3]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. The first rinse solution should be collected as hazardous waste.
-
Package and Label: Seal the waste container and label it clearly as "Spill Debris" with the chemical name and date.
-
Arrange for Disposal: Move the container to the SAA and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
Spill Response Workflow```dot
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. nj.gov [nj.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. download.basf.com [download.basf.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. redox.com [redox.com]
- 10. chemos.de [chemos.de]
- 11. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. nswai.org [nswai.org]
- 14. nexchem.co.uk [nexchem.co.uk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
